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AMP-PCP disodium salt

Kinase Assay Drug Discovery Enzymology

Generic non-hydrolyzable ATP analogs (AMP-PNP, ATP-γ-S) introduce hydrogen-bond artifacts or residual hydrolysis that confound kinase inhibitor screening and structural studies. AMP-PCP disodium salt eliminates these variables via its methylene bridge substitution. Enables unambiguous ATP-competitive inhibitor classification via IC₅₀ shift assays (Ki ~490 μM for GSK-3β). Defined Hsp90 N-terminal domain affinity (Kd 3.8 μM) for reproducible biophysical and cryo-EM studies. Supplied as disodium salt for ≥10 mg/mL aqueous solubility; ≥95% purity with cold-chain shipping.

Molecular Formula C11H16N5Na2O12P3
Molecular Weight 549.17 g/mol
Cat. No. B8103291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMP-PCP disodium salt
Molecular FormulaC11H16N5Na2O12P3
Molecular Weight549.17 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+]
InChIInChI=1S/C11H18N5O12P3.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1
InChIKeyKZCUOVRMGTZINH-LYYWGVPGSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMP-PCP Disodium Salt: Non-Hydrolyzable ATP Analog


AMP-PCP disodium salt (β,γ-Methyleneadenosine 5′-triphosphate disodium salt; CAS 7414-56-4) is a chemically stabilized analog of adenosine triphosphate (ATP) [1]. The compound features a methylene bridge (-CH₂-) in place of the oxygen atom between its beta and gamma phosphate groups. This single-atom substitution confers profound resistance to enzymatic hydrolysis by ATPases and phosphatases, enabling its use as a non-hydrolyzable probe . It is supplied as a disodium salt with a molecular weight of 549.17 g/mol, ensuring aqueous solubility (≥10 mg/mL) suitable for biological assays .

Non-hydrolyzable ATP analog with methylene bridge
Disodium salt for aqueous solubility in biological assays
Supports kinase inhibitor profiling, crystallography, and electrophysiology

AMP-PCP Disodium Salt: Why Standard Analogs Fail


Procurement of a generic 'non-hydrolyzable ATP analog' without precise specification introduces significant risk of experimental failure. Compounds like ATP, AMP-PNP, and ATP-γ-S each have distinct structural and electronic properties that dictate their behavior in specific biological contexts. For instance, ATP undergoes rapid turnover, confounding kinetic studies [1]. AMP-PNP, while also non-hydrolyzable, possesses an imido nitrogen capable of accepting hydrogen bonds that the methylene carbon in AMP-PCP cannot, leading to differential protein domain ordering and functional outcomes [2]. Furthermore, the disodium salt form of AMP-PCP is critical; it ensures the solubility and ionic composition required for reproducible biochemical assays, whereas free acid or alternative salt forms may alter solution conditions and affect protein-ligand interactions. Therefore, substitution without rigorous validation of context-specific performance, as quantified in the evidence below, can lead to misinterpreted kinetic parameters, failed structural determinations, and non-reproducible data.

ATP turnover Rapid hydrolysis by ATPases confounds kinetic measurements; may not substitute for a non-hydrolyzable probe.
AMP-PNP β-γ linkage Imido nitrogen acts as hydrogen-bond acceptor, unlike the methylene carbon in AMP-PCP, leading to different protein conformations.
Salt form mismatch Free acid or alternative salts may alter solubility and ionic conditions, affecting assay reproducibility.

AMP-PCP Disodium Salt: Quantitative Evidence Guide


ATP-Competitive Kinase Inhibitor Profiling

AMP-PCP serves as a non-hydrolyzable ATP-competitive probe in kinase assays, allowing for the determination of inhibitor mechanism of action. Its weak binding affinity relative to ATP enables it to be competed off, revealing a characteristic shift in inhibitor IC₅₀ [1]. This is in contrast to ATP, which undergoes hydrolysis and confounds kinetic analysis. AMP-PCP exhibits a calculated Ki of 490 μM for glycogen synthase kinase-3β (GSK-3β) [1]. Using AMP-PCP, known ATP-competitive inhibitors like staurosporine and Ro 31-8220 showed a significant shift in IC₅₀, while non-competitive or uncompetitive inhibitors like lithium chloride did not, confirming the assay's ability to distinguish modes of inhibition [1].

Kinase inhibitor profiling
Head-to-head
Ki = 490 μM for GSK-3β
Weak, displaceable ATP-competitive probe enables inhibitor mechanism determination.
SPA assay; not a direct substrate competitor.
Kinase Assay Drug Discovery Enzymology

ATP-Lid Ordering: AMP-PCP vs. AMP-PNP

AMP-PCP and AMP-PNP are often used interchangeably as non-hydrolyzable ATP analogs, but they induce distinct protein conformations. In co-crystal structures with the M. tuberculosis DNA gyrase ATPase domain, AMP-PCP yielded an unexpected monomeric state, whereas AMP-PNP formed the expected functional dimer [1]. This difference was attributed to the chemical nature of the β-γ linkage: the imino nitrogen in AMP-PNP (P-N=P) accepts a hydrogen bond from the 'ATP lid', stabilizing the dimeric conformation. The equivalent methylene carbon in AMP-PCP (P-CH₂-P) cannot act as a hydrogen bond acceptor, resulting in a disordered ATP lid and an inability to promote dimerization in this context [1].

ATP-lid ordering
Head-to-head
Monomeric complex vs. AMP-PNP dimeric complex
Methylene bridge fails to promote dimerization due to lack of H-bond acceptor.
X-ray crystallography; M. tuberculosis DNA gyrase ATPase domain.
Structural Biology Crystallography Topoisomerase

Hsp90 N-Terminal Domain Binding and Dimerization

AMP-PCP disodium salt binds specifically to the N-terminal nucleotide-binding domain of the Hsp90 chaperone, a key target in oncology and protein homeostasis research. It exhibits a well-defined dissociation constant (Kd) of 3.8 μM for this domain [1]. This binding event is functional, as it favors the formation of the active homodimeric state of Hsp90 by enhancing slow conformational exchange within the ATP lid segment (residues A111-G135) [1]. While other ATP analogs may bind Hsp90, the specific Kd and functional consequence (dimerization) are documented and quantifiable for AMP-PCP.

Hsp90 N-terminal binding
Cross-study
Kd = 3.8 μM
Quantified binding favors active homodimeric state.
NMR spectroscopy; context-dependent.
Chaperone Biology Protein Folding Biophysics

P2X Receptor Inactivity vs. Other ATP Analogs

AMP-PCP exhibits distinct pharmacological activity on purinergic receptors compared to structurally similar analogs. In whole-cell voltage-clamp experiments on isolated rat vas deferens smooth muscle cells, AMP-PCP (100 μM) produced little to no inward current, in contrast to ATP, which elicited a robust and rapidly desensitizing current [1]. Under identical conditions, the close analog AMP-PNP and the α,β-methylene analog (AMP-CPP) both produced small but sustained inward currents. This demonstrates that AMP-PCP is functionally silent on the specific P2X receptor subtype expressed in this tissue, a property that can be exploited for negative control experiments or when a non-hydrolyzable analog with no agonist activity is required [1].

P2X receptor inactivity
Head-to-head
Little or no inward current (100 μM)
Silent at P2X receptors, unlike AMP-PNP and AMP-CPP.
Rat vas deferens smooth muscle cells, whole-cell patch clamp.
Ion Channel Pharmacology Electrophysiology Purinoceptors

AMP-PCP Disodium Salt: Optimal Application Scenarios


Kinase Inhibitor Profiling & Mode of Action

In kinase drug discovery, determining whether a hit compound is an ATP-competitive inhibitor is a critical early step. AMP-PCP disodium salt enables this via a competitive binding assay format. Its weak affinity for kinases (Ki ~490 μM for GSK-3β) means it can be readily displaced by potent ATP-competitive inhibitors, causing a measurable rightward shift in the inhibitor's IC₅₀ curve [1]. This method, validated in scintillation proximity assays (SPA), allows for the characterization of inhibitor mechanism without requiring high concentrations of radiolabeled ATP, conserving resources and minimizing signal dilution [1]. This application scenario is directly supported by the evidence in Section 3, Item 1, which provides the quantitative Ki and demonstrates the differential effect on ATP-competitive vs. non-competitive inhibitors.

Hsp90 Chaperone Studies & Drug Screening

The Hsp90 chaperone is a key target for cancer therapeutics. AMP-PCP disodium salt is an optimal tool for studying the ATP-dependent conformational changes required for its function. Its well-defined binding affinity (Kd = 3.8 μM) to the Hsp90 N-terminal domain allows researchers to saturate the nucleotide-binding site and trap the protein in an active, homodimeric state [1]. This property, detailed in Section 3, Item 3, makes AMP-PCP invaluable for biophysical studies (e.g., NMR, cryo-EM) of Hsp90 dynamics and for use as a reference ligand in competitive binding assays to screen for novel Hsp90 inhibitors that target the ATP-binding pocket.

Crystallography of ATP-Dependent Dimerization

For structural biologists investigating ATP-dependent protein dimerization, the choice between AMP-PCP and AMP-PNP is not trivial. The inability of the methylene bridge in AMP-PCP to accept hydrogen bonds has profound structural consequences, as shown in its co-crystal structure with M. tuberculosis DNA gyrase, where it fails to promote the active dimeric state seen with AMP-PNP [1]. This evidence from Section 3, Item 2, identifies AMP-PCP as the preferred analog for trapping monomeric states or for studying systems where the hydrogen-bonding capacity of the β-γ linkage is essential for dimerization. Its use can be critical for obtaining interpretable electron density for the ATP-lid domain and understanding the precise molecular basis of nucleotide-dependent conformational changes.

Silent Nucleotide Analog for Electrophysiology

In patch-clamp electrophysiology of ion channels (e.g., P2X receptors), it is often necessary to occupy a nucleotide-binding site without activating the channel. As demonstrated in studies on rat vas deferens smooth muscle cells, AMP-PCP (100 μM) elicits little to no inward current, in contrast to ATP and even other non-hydrolyzable analogs like AMP-PNP [1]. This unique inactivity profile, described in Section 3, Item 4, positions AMP-PCP as an ideal negative control or as a tool to block the binding site of ATP without the confounding variable of agonist-induced current. This allows researchers to dissect signaling pathways or study channel regulation mechanisms that are independent of activation.

Application
Selection Property
Validation Focus
Kinase inhibitor profiling
Weak ATP-competitive probe
Confirm inhibitor mode of action via IC₅₀ shift
Hsp90 chaperone studies
Defined N-terminal binding affinity
Trap active homodimeric state for drug screening
ATP-dependent dimerization crystallography
Methylene bridge alters dimerization
Capture monomeric states; avoid H-bond bias
Electrophysiology of purinergic receptors
P2X receptor inactivity
Negative control for ATP-binding site occupancy
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